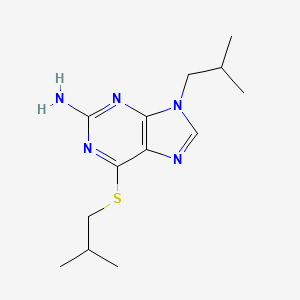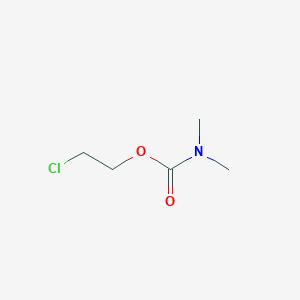
2-Chloroethyl dimethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloroethyl dimethylcarbamate is an organic compound with the molecular formula C5H10ClNO2. It is a carbamate ester derived from dimethylcarbamic acid and 2-chloroethanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloroethyl dimethylcarbamate can be synthesized through the reaction of dimethylcarbamic acid chloride with 2-chloroethanol. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
ClCOOCH3+ClCH2CH2OH→ClCH2CH2OCOOCH3+HCl
Industrial Production Methods
Industrial production of this compound often involves the use of phosgene-free methods to ensure safety and environmental sustainability. One such method includes the reaction of dimethyl carbonate with 2-chloroethanol in the presence of a catalyst such as iron-chrome (Fe2O3/Cr2O3) at elevated temperatures .
Chemical Reactions Analysis
Types of Reactions
2-Chloroethyl dimethylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form dimethylcarbamic acid and 2-chloroethanol.
Oxidation: It can be oxidized to form corresponding carbamate esters.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides
Catalysts: Pyridine, triethylamine, iron-chrome catalysts
Conditions: Elevated temperatures, acidic or basic environments
Major Products
Substitution Products: Depending on the nucleophile used, various substituted carbamates can be formed.
Hydrolysis Products: Dimethylcarbamic acid and 2-chloroethanol
Oxidation Products: Corresponding carbamate esters
Scientific Research Applications
2-Chloroethyl dimethylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloroethyl dimethylcarbamate involves the inhibition of enzymes by carbamoylation. The compound reacts with the active site of the enzyme, forming a covalent bond and thereby inhibiting its activity. This mechanism is similar to that of other carbamate esters, which are known to inhibit cholinesterase enzymes .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloroethyl methylcarbamate
- 2-Chloroethyl ethylcarbamate
- 2-Chloroethyl phenylcarbamate
Uniqueness
2-Chloroethyl dimethylcarbamate is unique due to its specific molecular structure, which imparts distinct reactivity and selectivity in chemical reactions. Its dimethylcarbamate moiety provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in different fields .
Properties
CAS No. |
20485-86-3 |
|---|---|
Molecular Formula |
C5H10ClNO2 |
Molecular Weight |
151.59 g/mol |
IUPAC Name |
2-chloroethyl N,N-dimethylcarbamate |
InChI |
InChI=1S/C5H10ClNO2/c1-7(2)5(8)9-4-3-6/h3-4H2,1-2H3 |
InChI Key |
AUCIQBSDQJMTDZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)OCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl acetate](/img/structure/B12923777.png)
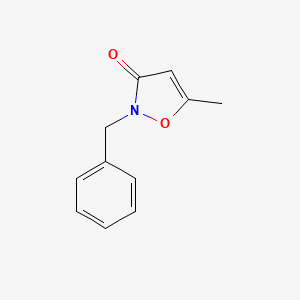
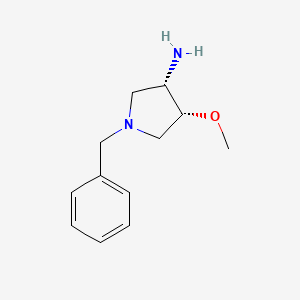
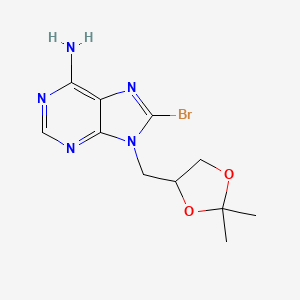
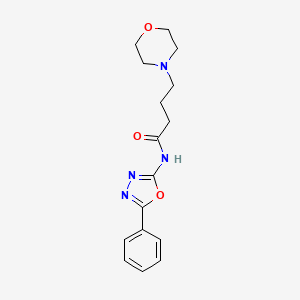
![(2S)-2-amino-4-{6-[(3-methylbut-2-en-1-yl)amino]-3H-purin-3-yl}butanoic acid](/img/structure/B12923813.png)
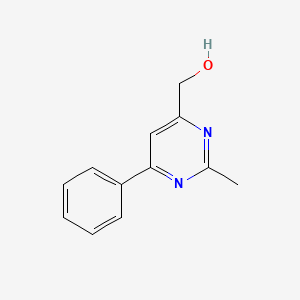
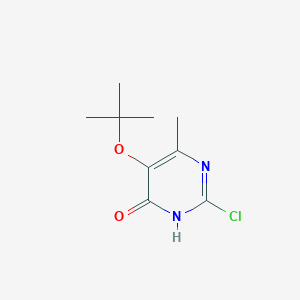
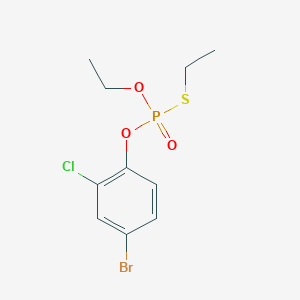
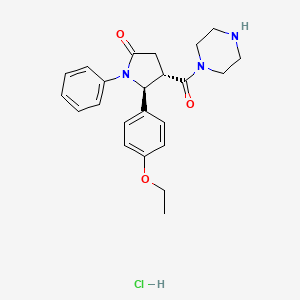

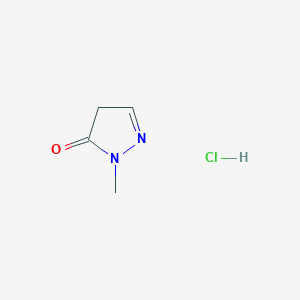
![4-[2-(5-Ethyl-1,3,4-oxadiazol-2-yl)ethyl]aniline](/img/structure/B12923843.png)
